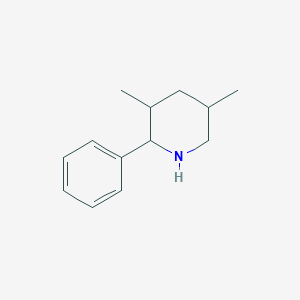
3,5-Dimethyl-2-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-phenylpiperidine is a heterocyclic organic compound belonging to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and are widely recognized for their significance in medicinal chemistry. This compound, specifically, is characterized by the presence of two methyl groups at the 3 and 5 positions and a phenyl group at the 2 position on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-phenylpiperidine typically involves the hydrogenation of 3,5-dimethyl-2-phenylpyridine. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of trickle bed reactors with in-situ hydrogenation techniques can optimize the reaction conditions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,5-Dimethyl-2-phenylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
- 2,5-Dimethyl-4-phenylpiperidine
- 3,6-Dimethyl-2,4-diphenylpiperidine
Comparison: 3,5-Dimethyl-2-phenylpiperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,5-Dimethyl-4-phenylpiperidine and 3,6-Dimethyl-2,4-diphenylpiperidine, the presence of the phenyl group at the 2 position and methyl groups at the 3 and 5 positions provides distinct steric and electronic properties .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 |
InChI Key |
DCGBWGLTPUDKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(NC1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


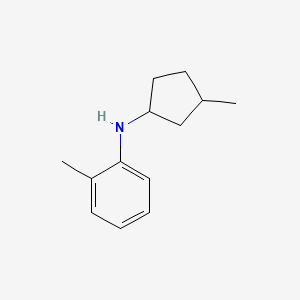
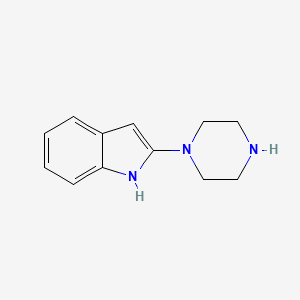
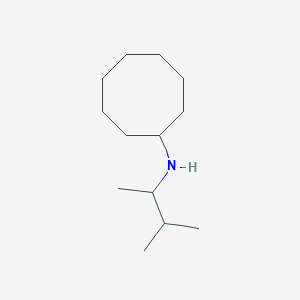
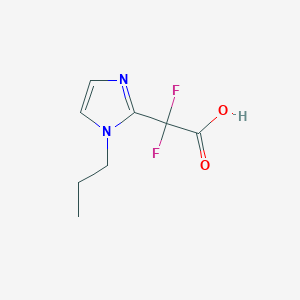
![2-[(Butan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13259743.png)

![2-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13259748.png)
![N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13259749.png)
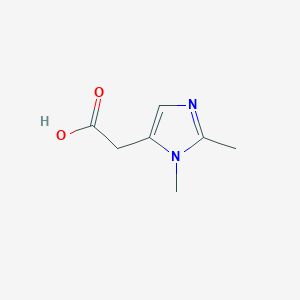
![2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13259760.png)
![4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13259774.png)
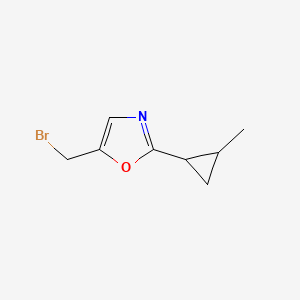

![1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13259800.png)
